molecular formula C16H14N4O B3727188 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide

2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide

Cat. No. B3727188
M. Wt: 278.31 g/mol
InChI Key: ZDBJWSCATHPDAX-VXLYETTFSA-N
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Description

2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide, also known as BI-2536, is a small molecule inhibitor of the mitotic kinase polo-like kinase 1 (PLK1). It was first synthesized in 2006 and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide inhibits PLK1 by binding to the kinase domain and preventing its activation. This leads to defects in mitotic spindle formation and chromosome segregation, ultimately resulting in cell death. 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, inhibits cell proliferation, and induces apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to support tumor growth.

Advantages and Limitations for Lab Experiments

2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has several advantages for use in lab experiments. It has a high degree of selectivity for PLK1, making it a useful tool for studying the role of PLK1 in cell division and proliferation. It is also relatively easy to synthesize and purify, making it readily available for research. However, 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has some limitations as well. It has a short half-life in vivo, making it difficult to use in animal studies. It also has low solubility in water, which can make it challenging to administer.

Future Directions

There are several potential future directions for research involving 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide. One area of interest is the development of more potent and selective PLK1 inhibitors. Another area of focus is the use of 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has shown promise in the treatment of other diseases, such as malaria and hepatitis C, and further research in these areas may be warranted.

Scientific Research Applications

2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by inhibiting PLK1, a protein kinase that plays a critical role in cell division and proliferation. PLK1 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

properties

IUPAC Name

2-amino-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-14-7-3-1-6-13(14)16(21)20-19-10-11-9-18-15-8-4-2-5-12(11)15/h1-10,18H,17H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBJWSCATHPDAX-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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